molecular formula C10H11BrClN3 B2773080 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1171521-23-5

1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2773080
CAS No.: 1171521-23-5
M. Wt: 288.57
InChI Key: MQIHTKXOORAKDO-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromophenyl group attached to the pyrazole ring, which is further modified with an amine group and exists as a hydrochloride salt. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIHTKXOORAKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 1,3-diketone and hydrazine hydrate in the presence of an acid catalyst can yield the pyrazole core.

    Bromination: The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution. Bromination of the phenyl ring is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The amine group can be introduced via nucleophilic substitution reactions. The pyrazole derivative can be treated with an amine source under suitable conditions to form the desired amine.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Synthesis of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with hydrazine derivatives, leading to the formation of pyrazole derivatives. Various synthetic routes have been explored in the literature, highlighting the compound's versatility as a precursor in drug development.

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and other malignant cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Mechanisms of Action
The anticancer activity is often attributed to the compound's ability to interfere with critical cellular pathways involved in cancer progression. For example, studies suggest that pyrazole derivatives can inhibit angiogenesis and possess antioxidant properties, which may further contribute to their therapeutic efficacy against cancer cells .

Pharmacological Applications

This compound has been investigated for various pharmacological activities beyond its anticancer properties:

  • Anti-inflammatory Activity : Some pyrazole derivatives have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains, which is crucial in addressing antibiotic resistance .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazolone derivatives, including this compound, and evaluated their cytotoxicity against A431 cells using MTT assays. Results indicated that certain derivatives exhibited higher toxicity compared to non-cancerous cells .
  • Combination Therapies : Research has explored the combination of pyrazole derivatives with existing chemotherapeutic agents to enhance efficacy and reduce side effects in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The bromophenyl group and the amine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the pyrazole derivative.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
  • 1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
  • 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Uniqueness

1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets. Additionally, the bromine atom can be a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.

Biological Activity

1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₀H₁₁BrClN₃
Molecular Weight 288.57 g/mol
IUPAC Name 2-[(3-bromophenyl)methyl]pyrazol-3-amine; hydrochloride
Appearance White powder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromophenyl group enhances binding affinity to specific enzymes or receptors, while the pyrazole ring contributes to the compound's stability and reactivity. This unique structure allows it to participate in multiple biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Inhibition of Tumor Growth : Pyrazole derivatives have shown promising results in inhibiting BRAF(V600E) and EGFR pathways, crucial for tumor proliferation .
  • Mechanism : The compound's ability to interact with kinases involved in cancer progression suggests its potential as a lead compound in developing targeted cancer therapies.

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The compound has demonstrated:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that it can reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
  • Comparative Efficacy : In vivo studies have shown that compounds with similar structures can outperform traditional anti-inflammatory drugs like diclofenac in certain models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad Spectrum Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent activity .
  • Mechanism : The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Anticancer Study : In a study evaluating various pyrazole derivatives, this compound was found to inhibit cell proliferation in A549 lung cancer cells by inducing apoptosis through caspase activation .
  • Anti-inflammatory Research : A comparative study assessed the anti-inflammatory effects of several pyrazole compounds, revealing that this specific derivative significantly reduced paw edema in rat models compared to control groups .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core pyrazole formation : React a substituted hydrazine (e.g., 3-bromobenzyl hydrazine) with a β-ketoester or α,β-unsaturated ketone to form the pyrazole ring. For example, α,β-unsaturated ketones derived from aromatic aldehydes (e.g., 3-bromobenzaldehyde) can undergo cyclocondensation with hydrazines .

Amine functionalization : Introduce the amine group at the 5-position via nucleophilic substitution or reductive amination.

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Characterize intermediates and final product using 1H^1H/13C^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. Q2. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer: Critical spectral data for unambiguous characterization include:

  • NMR :
    • 1H^1H NMR: Identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and the 3-bromobenzyl group (δ 4.5–5.0 ppm for CH2_2).
    • 13C^{13}C NMR: Confirm the presence of the bromine-substituted aromatic carbons (δ 120–135 ppm) and pyrazole carbons (δ 140–150 ppm) .
  • IR : Detect NH stretching (3200–3400 cm1^{-1}) and C-Br vibrations (500–600 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C10_{10}H11_{11}BrN3_3Cl).

Validation : Compare spectral data with structurally analogous compounds, such as 1-(3-chlorophenyl)-5-methylpyrazol-3-amine .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve stereochemical uncertainties in this compound?

Methodological Answer:

Crystal Growth : Dissolve the compound in a solvent (e.g., methanol/water) and allow slow evaporation.

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Structure Refinement : Employ SHELXL for refinement, leveraging its robust algorithms for handling heavy atoms (e.g., bromine) and hydrogen bonding networks .

Q. Example Workflow :

  • Space group determination (e.g., P21_1/c).
  • Final R-factor < 0.05 for high confidence.
  • Validate with CCDC deposition (e.g., CCDC 1234567).

Q. Q4. How do substituent variations (e.g., Br vs. Cl) impact biological activity?

Methodological Answer: SAR Study Design :

Synthesize analogs : Replace the 3-bromophenyl group with 3-chlorophenyl or unsubstituted phenyl.

In vitro assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., S. aureus).

Computational modeling : Use docking software (e.g., AutoDock Vina) to compare binding affinities.

Q. Findings from Analogous Compounds :

  • Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets compared to chlorine .
  • EC50_{50} values for brominated derivatives are often 2–5× lower than chlorinated analogs in antimicrobial assays .

Q. Q5. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Methodological Answer: Experimental Protocol :

Solubility Screening : Use the shake-flask method in solvents (e.g., DMSO, water, ethanol, chloroform).

Quantification : Measure saturated solutions via UV-Vis spectroscopy (λ = 260–280 nm).

Thermodynamic Analysis : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solvent compatibility.

Q. Example Data :

SolventSolubility (mg/mL)
DMSO25.4 ± 1.2
Water0.3 ± 0.1
Ethanol8.7 ± 0.5

Resolution : Hydrochloride salts generally exhibit higher solubility in polar aprotic solvents due to ionic interactions .

Q. Q6. What strategies optimize pharmacokinetic properties (e.g., bioavailability) for in vivo studies?

Methodological Answer:

Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) without disrupting the pyrazole core.

Prodrug Design : Mask the amine as an acetylated or PEGylated derivative for enhanced absorption.

In vivo Testing : Administer via oral gavage in rodent models and quantify plasma levels using LC-MS/MS.

Q. Key Metrics :

  • Oral bioavailability > 20% (target for lead compounds).
  • Half-life (t1/2_{1/2}) > 4 hours for sustained activity .

Q. Q7. How can computational methods predict metabolic stability?

Methodological Answer: Tools and Workflow :

Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or MetaCore.

Cytochrome P450 Interactions : Simulate CYP3A4/2D6 binding to identify metabolic hot spots (e.g., NH2_2 group).

In vitro Validation : Perform microsomal stability assays (human liver microsomes + NADPH).

Q. Outcome :

  • Predominant metabolic pathways: N-demethylation or hydroxylation at the benzyl position.
  • Half-life in microsomes > 30 minutes indicates moderate stability .

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